

Application Note: HPLC-DAD Analysis of (Z)-Azoxystrobin in Formulations

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Compound of Interest

Compound Name: (Z)-Azoxystrobin

Cat. No.: B601239

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This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the simultaneous quantification of azoxystrobin and its (Z)-isomer in pesticide formulations.

Introduction

Azoxystrobin is a widely used broad-spectrum fungicide. During its synthesis and storage, the formation of the **(Z)-azoxystrobin** isomer can occur, which is considered an impurity.[1][2][3] Regulatory standards necessitate the monitoring of this impurity to ensure product quality and efficacy. This document presents a simple, precise, and accurate HPLC-DAD method for the simultaneous determination of both isomers in suspension concentrate (SC) formulations.[1][2][3]

Chromatographic Conditions

A robust HPLC-DAD method was developed for the analysis. The separation is typically achieved on a C18 column.[4] The mobile phase composition and detection wavelength are optimized for the resolution and quantification of azoxystrobin and **(Z)-azoxystrobin**.

Experimental Protocols

Instrumentation, Chemicals, and Reagents

- Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).[1][2]
- Analytical balance (0.1 mg precision).
- Volumetric flasks (Class A).[5]
- Pipettes (Class A).
- Syringe filters (0.2 or 0.45 micron).[6]
- Ultrasonic bath.[6][7]
- Chemicals and Reagents:
 - Azoxystrobin reference standard (purity >99%).[5]
 - **(Z)-Azoxystrobin** reference standard.
 - Acetonitrile (HPLC grade).[5][7]
 - Water (HPLC grade or Milli-Q).[5][7]
 - Methanol (HPLC grade).[8]

Preparation of Standard Solutions

- Standard Stock Solution (e.g., 1000 µg/mL):
 - Accurately weigh approximately 50 mg of the Azoxystrobin working standard and transfer to a 50 mL volumetric flask.[7]
 - Add about 20 mL of diluent (mobile phase) and sonicate to dissolve.[7]
 - Dilute to the mark with the diluent and mix thoroughly.[7] Follow a similar procedure for the **(Z)-Azoxystrobin** standard.
- Working Standard Solutions:

- Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations spanning the desired calibration range (e.g., 50% to 150% of the target concentration).^[7]^[9] For instance, transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.^[7]

Preparation of Sample Solution

- Accurately weigh a quantity of the formulation sample equivalent to about 200 mg of the active ingredient into a 50 mL volumetric flask.^[7]
- Add approximately 20 mL of the diluent.^[7]
- Sonicate for at least 10 minutes to ensure complete dissolution and extraction of the analyte.^[6]^[7]
- Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.^[7]
- Perform a further dilution as necessary. For example, transfer 1.0 mL of the prepared solution into a 10 mL volumetric flask and dilute to volume with the diluent.^[7]
- Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.^[6]

HPLC-DAD Operating Conditions

Parameter	Condition
Column	C18 (e.g., Zorbax SB-C18, 250 mm x 3 mm, 5 μ m)
Mobile Phase	Acetonitrile : Water (e.g., 80:20 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	25 $^{\circ}$ C
Detection	DAD, 255 nm
Run Time	15 minutes

Note: These conditions may need to be optimized for specific instruments and columns.

Data Presentation

The method was validated for linearity, precision, and accuracy. The results are summarized below.

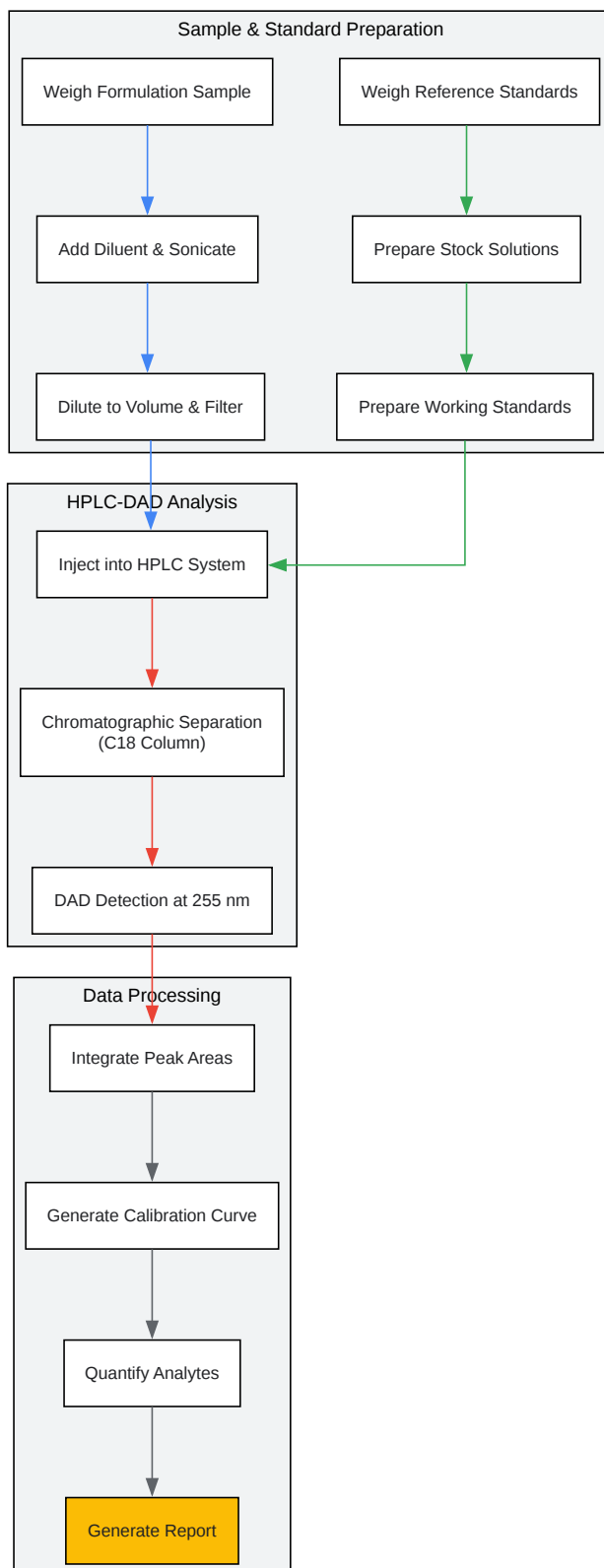
Table 1: Method Validation Parameters

Parameter	Azoxystrobin	(Z)-Azoxystrobin
Linearity (r^2)	> 0.999	> 0.999
Concentration Range	50% - 150% of nominal	0.3 - 10 μ g/mL
Accuracy (Recovery %)	97 - 103%	90 - 110%
Precision (RSDr %)	< 1.0%	< 1.0%
LOQ	-	0.3 μ g/mL

Data synthesized from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[9\]](#)

Visualization

Experimental Workflow Diagram



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